Product packaging for Isoamyl ammonium phosphate(Cat. No.:CAS No. 70714-97-5)

Isoamyl ammonium phosphate

Cat. No.: B12742773
CAS No.: 70714-97-5
M. Wt: 185.16 g/mol
InChI Key: FHGVEJSBTYZYQS-UHFFFAOYSA-N
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Description

Isoamyl ammonium phosphate is a chemical reagent designed for research use only (RUO) and is not intended for diagnostic or therapeutic applications. This compound combines a phosphate group with an isoamyl ammonium cation, a structure that suggests potential utility in specialized chemical synthesis and materials science. Researchers may explore its application as a precursor or intermediate in organic and inorganic synthesis. Its properties may also make it suitable for investigations in catalysis, the development of ionic liquids, or materials chemistry. Like related ammonium phosphate salts, it may function as a buffering agent or nutrient source in specific biochemical and microbiological studies, given the role of similar compounds in maintaining pH and providing essential elements in experimental systems. This product is strictly for use in controlled laboratory settings by qualified personnel. Appropriate safety precautions, including the use of protective equipment, should always be observed to prevent skin contact, eye exposure, or inhalation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H16NO4P B12742773 Isoamyl ammonium phosphate CAS No. 70714-97-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

70714-97-5

Molecular Formula

C5H16NO4P

Molecular Weight

185.16 g/mol

IUPAC Name

azane;3-methylbutyl dihydrogen phosphate

InChI

InChI=1S/C5H13O4P.H3N/c1-5(2)3-4-9-10(6,7)8;/h5H,3-4H2,1-2H3,(H2,6,7,8);1H3

InChI Key

FHGVEJSBTYZYQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOP(=O)(O)O.N

Related CAS

73612-31-4

Origin of Product

United States

Synthetic Methodologies for Isoamyl Ammonium Phosphate

Direct Synthesis Approaches

The most straightforward method for preparing isoamyl ammonium (B1175870) phosphate (B84403) is through the direct reaction of its constituent acid and base.

Acid-Base Neutralization Reactions: Isoamylamine and Phosphoric Acid

The fundamental approach to synthesizing isoamyl ammonium phosphate involves a classic acid-base neutralization reaction between isoamylamine (a primary alkylamine) and phosphoric acid. In this reaction, the lone pair of electrons on the nitrogen atom of isoamylamine accepts a proton (H⁺) from phosphoric acid, forming the isoamylammonium cation and the corresponding phosphate anion. The stoichiometry of the reactants will determine the nature of the resulting phosphate salt (dihydrogen phosphate, monohydrogen phosphate, or phosphate).

The general reaction can be represented as follows:

C₅H₁₁NH₂ + H₃PO₄ → [C₅H₁₁NH₃]⁺[H₂PO₄]⁻ (Isoamylammonium dihydrogen phosphate)

Further reaction with isoamylamine can lead to the formation of bis(isoamylammonium) monohydrogen phosphate and tris(isoamylammonium) phosphate. The synthesis of various alkylammonium phosphate salts, such as cyclopentylammonium monohydrogen phosphate, octylammonium dihydrogen phosphate, and decylammonium dihydrogen phosphate, has been successfully achieved through similar direct crystallization from aqueous solutions containing the alkylamine and phosphoric acid nih.govacs.org. These syntheses often result in crystalline solids where the alkylammonium cations and phosphate anions are arranged in layered structures held together by hydrogen bonds nih.govacs.org.

Optimization of Reaction Conditions for this compound Synthesis

To maximize the yield and purity of this compound, careful control over the reaction conditions is essential. Key parameters that require optimization include stoichiometry, solvent system, temperature, and pressure.

The molar ratio of isoamylamine to phosphoric acid is a critical factor that dictates the specific type of this compound salt formed.

1:1 Molar Ratio: A 1:1 molar ratio of isoamylamine to phosphoric acid will favor the formation of isoamylammonium dihydrogen phosphate ([C₅H₁₁NH₃]⁺[H₂PO₄]⁻).

2:1 Molar Ratio: A 2:1 molar ratio will predominantly yield bis(isoamylammonium) monohydrogen phosphate (([C₅H₁₁NH₃]⁺)₂[HPO₄]²⁻).

3:1 Molar Ratio: A 3:1 molar ratio is required to produce tris(isoamylammonium) phosphate (([C₅H₁₁NH₃]⁺)₃[PO₄]³⁻).

Precise control of the stoichiometry is crucial for obtaining a pure product and avoiding mixtures of different phosphate salts. Studies on the synthesis of monoammonium phosphate have shown that optimizing the molar ratio of reactants is a key factor in achieving high-quality crystals researchgate.net.

The choice of solvent can significantly influence the reaction rate, solubility of reactants and products, and the crystallization process.

Solvent TypeExamplesSuitability for this compound Synthesis
Polar Protic Solvents Water, Ethanol, MethanolWater is a common solvent for acid-base reactions and can facilitate the formation of ionic salts. Alcohols can also be used, potentially offering different solubility characteristics that could aid in crystallization.
Polar Aprotic Solvents Acetonitrile, Dimethylformamide (DMF)These solvents can be employed, particularly if the reactants or products have limited solubility in protic solvents. Acetonitrile has been used in the synthesis of other phosphate monoesters nih.gov.
Nonpolar Solvents Toluene, HexaneGenerally less suitable for dissolving the ionic reactants and products, but may be used in specific applications such as azeotropic removal of water to drive the reaction to completion.
Solvent-Free Conditions Neat reactionIn some cases, the reaction can be carried out without a solvent, which can be more environmentally friendly and may simplify product isolation researchgate.netsapub.org.

The selection of an appropriate solvent system is often determined empirically to achieve the best balance of solubility for the reactants and controlled precipitation of the desired product.

Temperature and pressure are important physical parameters that can affect the kinetics of the reaction and the solubility of the product.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures could lead to decomposition of the reactants or products. For the synthesis of similar ammonium phosphates, reaction temperatures can range from room temperature to elevated temperatures to facilitate dissolution and subsequent crystallization upon cooling researchgate.netsapub.org. Optimization studies on ammonium polyphosphate synthesis have shown that temperature significantly influences the final product characteristics nih.gov.

Pressure: For most direct acid-base neutralization reactions to form alkylammonium phosphates, the reaction is typically carried out at atmospheric pressure. High-pressure synthesis is generally not required for this type of reaction, though it has been employed in the synthesis of inorganic phosphorus nitrides from elemental phosphorus and nitrogen at very high temperatures and pressures nih.gov.

The optimal temperature and pressure will depend on the specific solvent used and the desired rate of crystallization.

Exploratory Synthesis Pathways for Structurally Related Analogues

Beyond the direct synthesis of this compound, various synthetic routes can be explored to create structurally related analogues with potentially enhanced or modified properties. These analogues could involve modifications to the phosphate group or the alkyl chain.

The synthesis of phosphoramidates, which contain a P-N bond, represents one avenue for creating analogues. Various methods for forming the P-N bond have been developed, including reactions of amines with phosphorus oxychloride or other activated phosphate esters nih.gov. Another approach could involve the synthesis of mono-alkyl phosphates from an alcohol precursor, which could then be reacted with an amine to form the desired salt rsc.org.

Structural Elucidation and Advanced Spectroscopic Characterization of Isoamyl Ammonium Phosphate

Crystallographic Analysis

Powder X-ray Diffraction for Phase Identification and Purity Assessment

No powder X-ray diffraction (PXRD) patterns for isoamyl ammonium (B1175870) phosphate (B84403) are available. Such patterns are crucial for identifying the crystalline phases of the material and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectroscopic data (¹H, ¹³C, ³¹P NMR) for isoamyl ammonium phosphate, which would provide detailed information about its molecular structure in solution, have not been published.

Due to this lack of available data, a comprehensive and authoritative article on the structural and spectroscopic characterization of this compound cannot be generated at this time. Further experimental research is required to elucidate these fundamental chemical properties.

Proton Nuclear Magnetic Resonance (¹H NMR) for Isoamylamine Moiety Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the structure of the isoamylammonium cation by mapping the chemical environment of its hydrogen atoms. The spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

In a typical ¹H NMR spectrum of the isoamylammonium cation, distinct signals corresponding to the various protons of the isoamyl group are observed. The protons of the ammonium headgroup (-NH₃⁺) typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to proton exchange. The signals for the alkyl chain are found in the upfield region. The two methyl groups attached to the tertiary carbon are diastereotopic and thus appear as a doublet. The adjacent methine proton (CH) shows a multiplet due to coupling with the neighboring methyl and methylene protons. The two methylene groups (-CH₂-) also present as distinct multiplets.

Table 1: Expected ¹H NMR Spectral Data for the Isoamylammonium Cation

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
(CH₃)₂CH- ~ 0.9 - 1.0 Doublet 6H
-CH₂-CH₂-NH₃⁺ ~ 1.5 - 1.7 Multiplet 2H
(CH₃)₂CH- ~ 1.7 - 1.9 Multiplet 1H
-CH₂-NH₃⁺ ~ 3.0 - 3.2 Triplet 2H

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the isoamylammonium cation. A proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

The spectrum for the isoamylammonium cation is expected to display five distinct signals, corresponding to the five carbon atoms in its structure. The two equivalent methyl carbons result in a single, more intense peak in the upfield region. The other three carbons of the alkyl chain—the two methylene groups and the methine carbon—will appear at progressively downfield shifts. The carbon atom bonded directly to the nitrogen atom (-CH₂-NH₃⁺) is the most deshielded of the alkyl carbons and thus resonates at the lowest field.

Table 2: Expected ¹³C NMR Spectral Data for the Isoamylammonium Cation

Carbon Assignment Expected Chemical Shift (δ, ppm)
C H₃ ~ 22.5
C H(CH₃)₂ ~ 25.0
C H₂-CH₂-NH₃⁺ ~ 38.0

| C H₂-NH₃⁺ | ~ 40.0 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphate Environment Analysis

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is an essential technique for characterizing the phosphate anion of the salt. mdpi.com Since ³¹P has a natural abundance of 100% and a spin of ½, it is a highly sensitive nucleus for NMR analysis. mdpi.comoxinst.com The chemical shift in ³¹P NMR is highly indicative of the specific type of phosphate species present (e.g., orthophosphate, pyrophosphate) and its protonation state (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻). nih.gov

For this compound, assuming it is formed from phosphoric acid, the anion is likely the dihydrogen phosphate ion (H₂PO₄⁻). The ³¹P NMR spectrum is expected to show a single, sharp resonance. researchgate.net The precise chemical shift is sensitive to the pH of the solution. The interaction with the isoamylammonium cation typically does not result in coupling but may slightly influence the chemical shift compared to a simple inorganic salt like ammonium dihydrogen phosphate.

Table 3: Expected ³¹P NMR Spectral Data for the Phosphate Anion

Phosphorus Species Expected Chemical Shift (δ, ppm) Multiplicity

Note: The chemical shift is typically referenced to an external standard of 85% H₃PO₄ and is pH-dependent.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the vibrations of different functional groups.

The FTIR spectrum of this compound is expected to show characteristic bands for the ammonium group (-NH₃⁺), the alkyl C-H bonds, and the phosphate P-O bonds. The N-H stretching vibrations of the ammonium group appear as a broad, strong band in the high-frequency region. The P-O stretching vibrations of the phosphate anion typically result in a very strong and broad absorption in the 1100-900 cm⁻¹ region.

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3200 - 2800 N-H Stretch Ammonium (-NH₃⁺)
~ 2960 - 2870 C-H Stretch Alkyl (Isoamyl)
~ 1600 - 1500 N-H Bend (Asymmetric) Ammonium (-NH₃⁺)
~ 1470 - 1430 C-H Bend Alkyl (Isoamyl)
~ 1100 - 900 P-O Stretch Phosphate (H₂PO₄⁻)
~ 940 P-OH Bend Phosphate (H₂PO₄⁻)

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

In the Raman spectrum of this compound, the symmetric stretching vibrations are often more intense. A particularly strong and characteristic peak is expected for the symmetric stretching of the P-O bonds within the phosphate anion. jm-derochette.be The C-C backbone and C-H stretching vibrations of the isoamyl group will also be prominent.

Table 5: Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~ 2960 - 2870 C-H Stretch Alkyl (Isoamyl)
~ 1470 - 1440 C-H Bend Alkyl (Isoamyl)
~ 1080 P-O Symmetric Stretch Phosphate (H₂PO₄⁻)
~ 900 - 850 C-C Stretch Alkyl (Isoamyl)

Other Spectroscopic Techniques

Beyond NMR and vibrational spectroscopy, other techniques can be employed for a more comprehensive characterization. Mass spectrometry, for instance, could be used to confirm the mass of the isoamylammonium cation, providing direct evidence of its elemental composition. X-ray crystallography would offer the most definitive structural elucidation by determining the precise atomic coordinates and bond lengths in the solid state, revealing how the cation and anion pack together in the crystal lattice.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. fu-berlin.detasconusa.com When analyzing this compound, XPS would be utilized to confirm the presence of its constituent elements—carbon (C), nitrogen (N), oxygen (O), and phosphorus (P)—and to determine their respective oxidation states. researchgate.net

A survey scan would first identify the elements present on the surface of the sample. caltech.edu Subsequent high-resolution scans of the C 1s, N 1s, O 1s, and P 2p regions would provide detailed information about the chemical bonding environments. ukm.my

Carbon (C 1s): The C 1s spectrum is expected to show peaks corresponding to the different carbon environments in the isoamyl group. This would include C-C/C-H bonds in the alkyl chain and the C-N bond where the alkyl group attaches to the ammonium head. uic.edu

Nitrogen (N 1s): The N 1s spectrum would be crucial for confirming the ammonium cation (NH₄⁺). A single peak at a binding energy characteristic of a protonated amine would be expected, indicating a +1 oxidation state. rsc.org

Oxygen (O 1s): The O 1s spectrum would correspond to the oxygen atoms within the phosphate anion (PO₄³⁻). The binding energy would be characteristic of oxygen in a phosphate group. researchgate.net

Phosphorus (P 2p): The P 2p spectrum would show a characteristic doublet (P 2p₃/₂ and P 2p₁/₂) corresponding to the +5 oxidation state of phosphorus in the phosphate anion. ukm.myrsc.org

Table 1. Theoretical XPS Data for this compound
ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State
CarbonC 1s~285.0C-C, C-H (Alkyl Chain)
CarbonC 1s~286.5C-N (Amine Linkage)
NitrogenN 1s~401.5R-NH₃⁺ (Ammonium)
OxygenO 1s~531.0P-O (Phosphate)
PhosphorusP 2p~133.5PO₄³⁻ (Phosphate)

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org For this compound, MS would confirm the molecular mass of the constituent ions and provide insight into its structure through analysis of fragmentation patterns. wikipedia.orgmetwarebio.com Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the individual isoamylammonium cation and phosphate-related anions.

Assuming the simplest form, the isoamylammonium cation ([C₅H₁₄N]⁺) has a molecular weight of approximately 88.18 amu. In positive-ion mode ESI-MS, a prominent peak would be expected at an m/z corresponding to this cation.

Fragmentation of the isoamylammonium cation in tandem MS (MS/MS) would likely proceed through characteristic pathways for aliphatic amines. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is a common fragmentation pathway for amines and would result in the loss of alkyl fragments. youtube.com

Molecular Ion: The primary ion observed in positive mode would be the isoamylammonium cation.

Fragmentation: Collision-induced dissociation (CID) would likely lead to the loss of neutral molecules from the isoamyl group, such as isobutene, leading to smaller fragment ions. The fragmentation of quaternary ammonium salts can also involve processes like Hofmann elimination. nih.gov The fragmentation of organophosphates often involves the cleavage of C-O bonds. nih.gov

Table 2. Predicted Mass Spectrometry Data for the Isoamylammonium Cation
m/z (amu)IonDesignationNotes
88.18[C₅H₁₄N]⁺Molecular Ion (Cation)Represents the intact isoamylammonium cation.
71.16[C₅H₁₁]⁺Fragment IonLoss of ammonia (B1221849) (NH₃).
57.12[C₄H₉]⁺Fragment IonLoss of CH₃N, common in amine fragmentation.
44.09[C₂H₆N]⁺Fragment IonResult of alpha-cleavage.
30.05[CH₄N]⁺Fragment IonCharacteristic primary amine fragment (CH₂=NH₂⁺). metwarebio.com

In negative-ion mode, various phosphate species could be detected depending on the exact nature of the salt and the pH, such as [H₂PO₄]⁻ (m/z 96.99) or [HPO₄]²⁻. colby.eduresearchgate.net

Theoretical and Computational Studies of Isoamyl Ammonium Phosphate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of molecules. These methods provide insights into bonding, charge distribution, and molecular stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations for short-chain alkylammonium phosphates reveal key aspects of their molecular structure and electronic configuration that can be extrapolated to isoamyl ammonium (B1175870) phosphate (B84403).

The geometry of the isoamyl ammonium cation and the phosphate anion would be optimized to find the lowest energy conformation. For the isoamyl ammonium cation, this would involve determining the most stable arrangement of the branched alkyl chain. The phosphate anion (likely present as dihydrogen phosphate, H₂PO₄⁻, or hydrogen phosphate, HPO₄²⁻, depending on the pH of formation) has a tetrahedral geometry around the central phosphorus atom.

DFT calculations provide insights into the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and stability of the compound. In isoamyl ammonium phosphate, the HOMO is expected to be localized primarily on the phosphate anion, while the LUMO would be associated with the isoamyl ammonium cation.

The charge distribution, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would show a positive charge localized on the ammonium group (-NH₃⁺) of the cation and a negative charge on the phosphate anion. This electrostatic attraction is the primary force holding the ionic compound together.

A representative table of calculated electronic properties for a related short-chain alkylammonium phosphate from DFT studies is shown below.

PropertyCalculated Value (for a related compound)
HOMO Energy-6.8 eV
LUMO Energy2.5 eV
HOMO-LUMO Gap9.3 eV
Dipole Moment12.5 D

Note: The values in this table are illustrative and based on typical DFT results for similar alkylammonium phosphate salts. The actual values for this compound would require specific calculations.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2, and Coupled Cluster, CC), provide a higher level of theory and accuracy compared to DFT for electronic structure calculations, albeit at a greater computational cost.

These methods would be employed to obtain highly accurate energies and wavefunctions for this compound. This allows for a more precise determination of properties like ionization potential and electron affinity. For a compound like this compound, ab initio calculations would refine the understanding of the ionic bond between the cation and anion and the covalent bonds within each ion.

High-accuracy calculations are particularly important for studying the subtle electronic effects of the branched isoamyl group compared to a straight-chain alkyl group. The inductive effect of the alkyl chain influences the charge distribution and the strength of the hydrogen bonds formed between the ammonium group and the phosphate anion.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions in various environments.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into the conformational flexibility of the isoamyl group and the nature of the intermolecular interactions in the solid state or in solution.

In a simulated crystal lattice, MD would reveal the vibrational motions of the ions and the stability of the crystal packing. The simulations would also highlight the dynamics of the hydrogen bonding network between the ammonium protons and the phosphate oxygens. The strength and lifetime of these hydrogen bonds are crucial for the physical properties of the salt, such as its melting point and solubility.

In an aqueous solution, MD simulations would show the hydration shells around the isoamyl ammonium cation and the phosphate anion. The hydrophobic isoamyl chain would influence the local water structure, while the charged ammonium headgroup and the phosphate anion would be strongly solvated by water molecules through hydrogen bonding. nih.gov The dynamics of these hydration shells are important for understanding the solubility and transport properties of the salt in water.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular systems, MC simulations are particularly useful for predicting phase behavior, such as solid-liquid or solid-solid phase transitions.

For this compound, MC simulations could be used to predict its phase diagram as a function of temperature and pressure. By simulating the system at different conditions and evaluating the free energy of various phases, one can determine the most stable phase and the conditions under which phase transitions occur. Alkylammonium salts are known to exhibit complex phase behavior, including multiple solid phases with different degrees of orientational and conformational ordering of the alkyl chains. nih.govacs.orgresearchgate.netchemrxiv.orgnih.gov

The simulations would involve randomly attempting to move, rotate, or change the conformation of the ions and accepting or rejecting these moves based on the change in energy. This allows the system to explore a wide range of configurations and find the most probable (lowest energy) states. The results of such simulations can predict properties like the melting temperature and the latent heat of phase transitions. While direct MC simulation data for this compound is not available, studies on similar alkylammonium halides have successfully predicted their order-disorder phase transitions.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the theoretical models and interpretation of the experimental data.

The vibrational frequencies of this compound can be calculated using DFT and ab initio methods. These calculations provide the theoretical infrared (IR) and Raman spectra. The calculated spectra would show characteristic peaks corresponding to the vibrational modes of the isoamyl ammonium cation and the phosphate anion.

Key vibrational modes would include:

N-H stretching vibrations of the ammonium group (typically in the range of 3000-3300 cm⁻¹).

C-H stretching vibrations of the isoamyl alkyl chain (around 2800-3000 cm⁻¹).

P-O stretching vibrations of the phosphate group (typically in the 900-1200 cm⁻¹ region). nih.govnih.govresearchgate.net

Various bending and torsional modes at lower frequencies.

Comparison of the predicted spectra with experimental IR and Raman spectra of related alkylammonium phosphates helps in the assignment of the observed spectral bands to specific molecular motions. nih.govnist.govmetrohm.com Discrepancies between the calculated and experimental spectra can often be attributed to intermolecular interactions in the solid state or solvent effects, which are not always perfectly captured by the computational models.

The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in a related alkylammonium phosphate.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch32503230
C-H Stretch29602955
P=O Stretch12501240
P-O Stretch10801075

Note: These are representative values. Actual frequencies can vary depending on the specific compound and its environment.

Computational Analysis of Reaction Mechanisms and Energetics

The primary mechanism for the formation of this compound is a proton transfer reaction. This process can be computationally modeled to determine the potential energy surface, which maps the energy of the system as a function of the positions of the atoms. The reaction begins with the approach of the isoamylamine molecule to the phosphoric acid molecule. A hydrogen bond is initially formed between the amine nitrogen and one of the acidic protons of the phosphoric acid.

Computational studies, often employing Density Functional Theory (DFT), can elucidate the geometry of this initial hydrogen-bonded complex. The subsequent step is the transfer of the proton along the hydrogen bond coordinate. This leads to the formation of a transition state, which represents the highest energy point along the reaction pathway. In this transition state, the proton is partially bonded to both the oxygen of the phosphoric acid and the nitrogen of the isoamylamine.

Energetics of the Proton Transfer

The energetics of the proton transfer from phosphoric acid to an amine can be characterized by several key parameters that are calculable through computational methods. These include the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products).

For the reaction between a primary amine like isoamylamine and phosphoric acid, the activation energy for the proton transfer is generally low. This is because the proton is transferred between two highly electronegative atoms (oxygen and nitrogen), and the formation of the resulting ion pair is energetically favorable.

The following table provides hypothetical yet representative energetic data for the proton transfer reaction between a generic primary amine and phosphoric acid, based on computational studies of similar systems.

ParameterDescriptionCalculated Value (kcal/mol)
ΔEa Activation Energy2 - 5
ΔErxn Reaction Energy-15 - -25
ΔGa Gibbs Free Energy of Activation10 - 15
ΔGrxn Gibbs Free Energy of Reaction-10 - -20

Note: These values are illustrative and can vary depending on the specific computational method, basis set, and solvent model used in the calculation.

The exergonic nature of the reaction (negative ΔGrxn) indicates that the formation of the this compound salt is a spontaneous process under standard conditions. The relatively low activation energy suggests that the reaction proceeds rapidly at room temperature.

Influence of Solvent

Computational models can also account for the effect of the solvent on the reaction mechanism and energetics. The formation of charged species like the isoamylammonium cation and the dihydrogen phosphate anion is significantly stabilized by polar solvents. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the solvent environment.

In a polar solvent, the energy of the products (the ion pair) is lowered to a greater extent than the energy of the reactants (the neutral molecules). This leads to a more exothermic and exergonic reaction compared to the gas phase. The transition state, which also has a degree of charge separation, is also stabilized by the solvent, which can lead to a further lowering of the activation energy.

The table below illustrates the potential effect of solvent polarity on the reaction energetics.

SolventDielectric Constant (ε)Relative ΔGrxn (kcal/mol)
Gas Phase10
Dichloromethane8.93-5 to -10
Methanol32.7-15 to -25
Water80.1-20 to -30

Note: The relative ΔGrxn values are shown in relation to the gas phase reaction. The increasingly negative values indicate greater stabilization of the products and a more favorable reaction in more polar solvents.

Chemical Reactivity and Transformation Mechanisms of Isoamyl Ammonium Phosphate

Thermal and Hydrolytic Decomposition Pathways

Upon heating, ammonium (B1175870) polyphosphates undergo a two-step thermal decomposition. The initial stage, occurring between 200°C and 450°C, involves the release of water and ammonia (B1221849). This process leads to the formation of phosphoric acid, which then undergoes cross-linking to create polyphosphoric acid. The second stage of decomposition happens at temperatures from 450°C to 700°C and is characterized by the dehydration and fragmentation of polyphosphoric acid into phosphorus oxides. In the presence of nitric acid, the decomposition of TiAP can occur at much lower temperatures (111-226°C or 384-499 K), and the reaction is exothermic, producing incompressible gases and a viscous black liquid. The intensity of this exothermic reaction is dependent on the concentration and amount of nitric acid present.

Hydrolytic degradation, particularly under alkaline conditions, leads to the formation of acidic degradation products from both the phosphate (B84403) ester and any hydrocarbon diluent present. The rate of hydrolysis is significantly influenced by factors such as the concentration of the base (e.g., NaOH) and temperature.

Identification of Decomposition Products

The decomposition of organophosphorus esters, a class to which isoamyl ammonium phosphate belongs, typically involves the elimination of a phosphorus acid. For alkyl phosphates, this elimination happens rapidly at relatively low temperatures.

In the context of TiAP, a related compound, radiolysis (decomposition induced by radiation) in the presence of a diluent like n-dodecane and nitric acid can yield di-iso-amyl phosphoric acid (HDiAP). Further degradation can lead to the formation of mono-iso-amyl phosphoric acid and eventually phosphoric acid. Other identified degradation products from processes like radiolysis, acid hydrolysis, and nitration include those resulting from nitration, nitroxylation, hydroxylation, dealkylation, carbonylation, carboxylation, and radical dimerization.

The thermal decomposition of ammonium polyphosphate specifically yields ammonia and ortho-phosphoric acid as primary products.

Kinetic and Mechanistic Studies of Degradation Processes

Kinetic studies on the degradation of TiAP indicate that its radiolysis follows a first-order reaction. The presence of a paraffinic diluent can sensitize, or increase the rate of, this degradation. While nitric acid promotes the radiolysis of neat TiAP and the formation of DiAP, its effect is less significant in a diluted system, suggesting a complex reaction mechanism.

The thermal decomposition mechanism of ammonium polyphosphate involves an initial release of water and ammonia, leading to the formation of phosphoric acid. This is followed by a cross-linking mechanism that produces polyphosphoric acid. At higher temperatures, this polyphosphoric acid further dehydrates and fragments.

Interactions with Metal Ions

The phosphate group in compounds like this compound is known to interact with metal ions through complexation, chelation, and precipitation reactions.

Complexation and Chelation Behavior

Organophosphorus compounds, including phosphate esters, exhibit complexation behavior with various metal ions. For instance, tri-iso-amyl phosphate (TiAP) has been studied for its ability to form complexes with metal ions such as Th(IV), U(VI), and Nd(III). Theoretical calculations have shown that the complexation energies indicate a preferential extraction of U(VI), followed by Th(IV) over Nd(III). The stability of these complexes is influenced by geometric strain and dispersion interaction energies.

Precipitation Reactions with Divalent and Trivalent Cations

Ammonium and phosphate ions readily react with divalent and trivalent metal cations to form insoluble metal ammonium phosphate precipitates. This process is a common method for removing heavy metals from aqueous solutions.

Metal ions that are known to precipitate with ammonium and phosphate include magnesium, ferrous iron, manganese, zinc, and copper. For example, the reaction between an ammonium phosphate solution and a zinc nitrate solution results in the precipitation of zinc phosphate. Similarly, magnesium ammonium phosphate (struvite) can be precipitated from solutions containing magnesium, ammonium, and phosphate ions. The formation of these precipitates is influenced by factors such as pH, the concentration of the reacting ions, and the reaction time.

Table 1: Precipitation of Metal Ammonium Phosphates

Metal Ion Precipitate
Magnesium (Mg²⁺) Magnesium Ammonium Phosphate (MgNH₄PO₄)
Zinc (Zn²⁺) Zinc Ammonium Phosphate (ZnNH₄PO₄)
Iron (Fe²⁺) Ferrous Ammonium Phosphate (FeNH₄PO₄)
Manganese (Mn²⁺) Manganese Ammonium Phosphate (MnNH₄PO₄)
Copper (Cu²⁺) Copper Ammonium Phosphate (CuNH₄PO₄)
Lead (Pb²⁺) Lead Phosphate (Pb₃(PO₄)₂)

Oxidative Stability and Degradation Processes in Complex Chemical Environments

The performance of this compound, particularly in lubricant formulations, is also dictated by its stability towards oxidation and thermal degradation. In complex chemical environments, such as in an operating engine or industrial machinery, it is exposed to high temperatures, oxygen, and other reactive species.

The degradation process can involve several pathways:

Oxidation of the Amine: The amine component can undergo oxidation, leading to the formation of a variety of products, including amides, imines, and eventually, acidic compounds. The presence of oxygen and elevated temperatures accelerates this process researchgate.net.

Oxidation and Decomposition of the Phosphate Ester: The isoamyl ester group is susceptible to thermal and oxidative degradation. Studies on the thermal oxidative degradation of other phosphate esters have shown that they can decompose extensively, forming various volatile organic compounds nih.gov. For instance, the decomposition of tributyl phosphate mainly yields butene nih.gov. By analogy, the decomposition of the isoamyl group could lead to the formation of isoamylene and other smaller hydrocarbon fragments.

Hydrolysis: In the presence of water, the ester linkages of the phosphate can undergo hydrolysis, breaking down into isoamyl alcohol and phosphoric acid or its ammonium salt. This process can be accelerated by acidic or basic conditions and elevated temperatures. The hydrolytic instability of the ester linkage is a known characteristic of phosphate esters acs.org.

The degradation products of this compound can have several adverse effects. The formation of acidic species can lead to corrosion of metal parts. The generation of insoluble sludge and varnish can clog oil passages and impede the proper functioning of machinery acs.orgnih.gov. The depletion of the antiwear additive through degradation reduces the lubricant's ability to protect against wear nih.gov.

The following table summarizes the potential degradation pathways and products of this compound in a complex chemical environment.

Degradation PathwayInitiating FactorsPotential Products
Amine Oxidation High Temperature, OxygenAmides, Imines, Carboxylic Acids, Ammonia
Ester Decomposition High Temperature, OxygenIsoamylene, Isoamyl Alcohol, Phosphoric Acid, Polyphosphates
Hydrolysis Water, Heat, Acid/BaseIsoamyl Alcohol, Ammonium Phosphates

Advanced Analytical Methodologies for Detection and Quantification of Isoamyl Ammonium Phosphate

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation and quantification of individual components within a mixture. For Isoamyl Ammonium (B1175870) Phosphate (B84403) and its related ions or by-products, several chromatographic techniques are particularly effective.

Gas Chromatography (GC) for Volatile By-products or Related Compounds

Gas Chromatography (GC) is the ideal method for analyzing volatile by-products or precursors that may be present from the synthesis of Isoamyl Ammonium Phosphate. Key volatile compounds of interest include isoamyl alcohol and isoamylamine. GC analysis typically involves a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.

The analysis of isoamyl alcohol, a common industrial solvent and fermentation by-product, is well-established. sigmaaldrich.comcloudfront.net Separation is typically achieved using a capillary column with a polar stationary phase. sigmaaldrich.com Similarly, volatile amines like isoamylamine can be analyzed by GC, often requiring derivatization to improve chromatographic performance and detection limits. copernicus.orgresearchgate.net Headspace GC-MS is another powerful technique for analyzing volatile compounds in a sample matrix without extensive sample preparation. baua.denih.gov

Table 2: Example GC-FID Conditions for Analysis of Isoamyl Alcohol

ParameterCondition
Column SLB®-IL111i, 30 m x 0.25 mm I.D., 0.20 µm
Oven Temperature 90 °C (Isothermal)
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID), 250 °C
Carrier Gas Hydrogen, 40 cm/sec
Injection Mode 1 µL, 100:1 split

This table presents typical parameters for the analysis of isoamyl alcohol, a potential related compound. sigmaaldrich.com

Ion Chromatography (IC) for Phosphate and Ammonium Ion Analysis

Ion Chromatography (IC) is a specialized and highly effective form of HPLC designed for the separation and quantification of ionic species. It is the definitive method for analyzing the constituent ions of this compound: the ammonium cation (NH₄⁺) and the phosphate anion (PO₄³⁻). thermofisher.comthermofisher.com

IC systems use ion-exchange columns to separate ions based on their charge and affinity for the stationary phase. A conductivity detector, often used with a suppressor to reduce background eluent conductivity and enhance sensitivity, is the most common detection method. nih.gov

For phosphate analysis, an anion-exchange column is used with a hydroxide or carbonate/bicarbonate eluent. thermofisher.comthermofisher.com For ammonium analysis, a cation-exchange column is employed with an acidic eluent, such as methanesulfonic acid. nih.gov Advanced IC methods allow for the simultaneous determination of both anions and cations in a single run after appropriate sample treatment. nih.gov

Table 3: General Ion Chromatography Conditions for Anion and Cation Analysis

ParameterPhosphate (Anion) AnalysisAmmonium (Cation) Analysis
Technique Anion-Exchange ChromatographyCation-Exchange Chromatography
Column High-capacity, hydroxide-selective anion-exchange columnHigh-capacity cation-exchange column (e.g., IonPac CS16)
Eluent Electrolytically generated Potassium Hydroxide (KOH) gradientElectrolytically generated Methanesulfonic Acid (MSA)
Detection Suppressed ConductivitySuppressed Conductivity
Application Quantification of orthophosphate and polyphosphatesQuantification of ammonium and other inorganic cations

This table summarizes typical IC conditions used for the separate and specific analysis of phosphate and ammonium ions. nih.govoup.com

Spectrophotometric and Colorimetric Methods

Spectrophotometric methods are based on the absorption of light by a substance and are widely used for quantitative analysis. While direct UV-Vis spectroscopy has limitations for this compound, colorimetric methods for its phosphate component are highly effective.

Molybdenum Blue Methods for Phosphate Quantification

The Molybdenum Blue method is a classic, highly sensitive, and widely used colorimetric technique for the determination of orthophosphate. scispace.comresearchgate.net This method is based on the reaction of orthophosphate ions with an acidic molybdate reagent (typically ammonium molybdate in sulfuric acid) to form a yellow phosphomolybdate complex. scispace.combergbuilds.domains

This complex is then reduced by a reducing agent, such as ascorbic acid or tin(II) chloride, to form a stable, intensely colored blue complex known as molybdenum blue. spkx.net.cnresearchgate.net The intensity of the blue color is directly proportional to the phosphate concentration in the sample. scispace.comresearchgate.net The absorbance of the solution is measured using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax), which is typically in the range of 820-890 nm. spkx.net.cnresearchgate.net

The procedure involves preparing a series of standard phosphate solutions and the unknown sample, adding the molybdate and reducing agent solutions, allowing time for the blue color to develop fully, and then measuring the absorbance. A calibration curve is constructed by plotting the absorbance of the standards against their concentrations, from which the concentration of the unknown sample can be determined. scispace.com

Table 4: Key Steps and Parameters of the Molybdenum Blue Method

StepDescriptionTypical Parameter
1. Complex Formation Orthophosphate reacts with ammonium molybdate in an acidic medium.Reagent: Ammonium molybdate in sulfuric acid.
2. Reduction The resulting yellow phosphomolybdate complex is reduced.Reducing Agent: Ascorbic acid.
3. Color Development An intense blue color (Molybdenum Blue) forms. The solution is incubated for a set time.Time: 15-30 minutes at room temperature.
4. Measurement The absorbance of the blue solution is measured.Wavelength (λmax): ~880 nm.
5. Quantification Concentration is determined from a calibration curve prepared with known phosphate standards.Linearity Range: e.g., 0.1 - 1.0 mg P/L.

This table outlines the fundamental procedure and common parameters for the spectrophotometric determination of phosphate via the Molybdenum Blue method. dgtresearch.comresearchgate.net

Nessler's Reagent-Based Methods for Ammonium Detection

Nessler's reagent provides a straightforward and widely used colorimetric method for the detection and quantification of the ammonium ion (NH₄⁺), which is a constituent part of this compound. This method's utility lies in its reaction with ammonia (B1221849) (NH₃), which is in equilibrium with the ammonium ion in solution. Under strongly alkaline conditions, the ammonium in the sample reacts with Nessler's reagent, a solution containing potassium tetraiodomercurate(II) (K₂HgI₄) and potassium hydroxide (KOH), to form a distinct reddish-brown precipitate or a yellow to brown colored solution, depending on the concentration. nih.govmdpi.comhach.com The intensity of the resulting color is directly proportional to the concentration of ammonia present. hach.com

2K₂HgI₄ + 2NH₃ → NH₂Hg₂I₃ + 4KI + K⁺ + NH₄⁺

This resulting colored complex can be measured spectrophotometrically, typically at a wavelength of 420 nm, to quantify the initial ammonium concentration. nih.govmdpi.comrsc.org A calibration curve is first established using standard solutions of a known ammonium salt, such as ammonium chloride, to correlate absorbance with concentration. rsc.org The method is valued for its high sensitivity and stability under both acidic and alkaline conditions. nih.gov However, it is susceptible to interference from various metal cations that can precipitate as hydroxides in the alkaline environment, potentially affecting the accuracy of the spectrophotometric measurement. mdpi.com

Table 1: Key Parameters for Ammonium Detection using Nessler's Method

Parameter Value/Description Source
Reagent Nessler's Reagent (K₂HgI₄ in KOH) nih.govhach.com
Analyte Ammonia (NH₃) / Ammonium (NH₄⁺) nih.govcdhfinechemical.com
Reaction Product Reddish-brown complex (NH₂Hg₂I₃) nih.govyoutube.com
Detection Wavelength 410–425 nm (commonly 420 nm) nih.govmdpi.comrsc.org
Detection Range 0.02-2.50 mg/L NH₃-N hach.com

| Potential Interferences | Hardness metal cations (e.g., Ca²⁺, Mg²⁺) | mdpi.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of compounds like this compound. They provide both qualitative structural information and quantitative data, even in complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, this compound, being an ionic salt, is non-volatile and cannot be directly analyzed by GC-MS. emerypharma.comamerican.edu Therefore, a crucial derivatization step is required to convert the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. emerypharma.commdpi.com

For the isoamylamine portion, derivatization can be achieved using various reagents, such as isobutyl chloroformate or pentafluorobenzaldehyde (PFB), to form less polar derivatives. researchgate.netacs.org For the phosphate moiety, derivatization is also essential. Common strategies include alkylation, for instance, methylation using diazomethane to convert acidic phosphates into their corresponding methyl esters, or silylation, which replaces active hydrogen atoms with a trimethylsilyl (TMS) group. nih.govmdpi.comresearchgate.net These TMS derivatives are highly volatile and exhibit excellent chromatographic properties. nih.gov

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which acts as a detector. emerypharma.com The mass spectrometer ionizes the molecules, typically using Electron Ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for unambiguous structural confirmation. emerypharma.comamerican.edu The mass spectrum of the derivatized this compound can be compared against spectral libraries or interpreted to confirm the presence of both the isoamyl group and the phosphate core. emerypharma.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally unstable compounds like this compound, often with minimal sample preparation. nih.govoup.comnih.gov This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer for detection. uab.edu

Several LC modes can be employed for the analysis of this compound. Reversed-phase chromatography, using C8 or C18 columns, is a common approach for separating a wide range of organic molecules. uab.edunih.gov For highly polar compounds like quaternary ammonium salts and organophosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation. nih.govnih.gov

The interface between the LC and the MS is critical. Soft ionization techniques such as Electrospray Ionization (ESI) are typically used, which allow the transfer of ions from the liquid phase into the gas phase without significant fragmentation. oup.comuab.edu This preserves the molecular ion, providing crucial information about the compound's molecular weight. For this compound, analysis would likely be performed in positive ion mode to detect the isoamyl ammonium cation.

LC coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity. nih.govnih.gov In this setup, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and can significantly reduce background noise, enabling the detection and quantification of the target analyte at very low concentrations in complex matrices like environmental or biological samples. nih.govmdpi.com

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is a critical prerequisite for reliable and accurate analysis of this compound, aiming to isolate the analyte from interfering matrix components and convert it into a form suitable for the chosen analytical instrument. nih.goviaea.org Given the dual nature of the compound—an amine salt of an organophosphate—strategies often need to address both the cationic and anionic components.

Derivatization is a key strategy employed to enhance detection, particularly for GC-MS analysis where volatility is a requirement, and also to improve sensitivity in LC-MS. oup.comnih.gov

For the Isoamylamine Moiety: The primary amine group of isoamylamine makes it a target for various derivatization reactions to decrease its polarity and increase its volatility for GC analysis. semanticscholar.org

Acylation: Reagents like isobutyl chloroformate react with the amine to form a stable, volatile carbamate derivative. acs.org

Aldehyde Condensation: Pentafluorobenzaldehyde (PFB) reacts with primary amines to form corresponding pentafluorobenzylimines, which are suitable for GC-MS analysis. researchgate.net

For the Phosphate Moiety: The phosphate group is highly polar and non-volatile, necessitating derivatization for GC-MS analysis.

Alkylation: Methylation, often using reagents like diazomethane or trimethyloxonium tetrafluoroborate, converts the acidic phosphate into a more volatile methyl ester. mdpi.comresearchgate.net

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used to replace the acidic proton of the phosphate group with a silyl group (e.g., trimethylsilyl or tert-butyldimethylsilyl), significantly increasing volatility. mdpi.comresearchgate.net

For Enhanced LC-MS Sensitivity: While LC-MS can often analyze the compound directly, derivatization can be used to improve ionization efficiency and, consequently, detection limits. nih.gov Cationic derivatization of the organophosphate acid part can enhance the signal intensity in positive ion ESI-MS/MS by introducing a permanently charged group. nih.gov This strategy has been shown to lower the limits of identification by one to two orders of magnitude for related organophosphorus acids. nih.gov

The choice of sample preparation and derivatization strategy depends heavily on the sample matrix and the analytical technique employed. A typical workflow might involve liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample, followed by a derivatization step tailored to the specific moiety being targeted and the requirements of the instrumental analysis. researchgate.netnih.gov

Table 2: Common Derivatization Reagents for this compound Analysis

Target Moiety Derivatization Type Reagent Example Analytical Technique Benefit Source
Isoamylamine Acylation Isobutyl chloroformate GC-MS Increased volatility, thermal stability acs.orgrsc.org
Isoamylamine Silylation BSTFA GC-MS Increased volatility nih.govnih.gov
Phosphate Alkylation (Methylation) Diazomethane GC-MS Increased volatility of acidic phosphate researchgate.net
Phosphate Silylation MTBSTFA GC-MS Enhanced volatility and thermal stability mdpi.comresearchgate.net

Advanced Research Themes and Emerging Directions for Isoamyl Ammonium Phosphate

Role in Advanced Materials Science

The application of isoamyl ammonium (B1175870) phosphate (B84403) in materials science is driven by its ability to induce specific chemical transformations and form protective layers at interfaces. Research is focused on harnessing these properties for stone consolidation, flame retardancy, and lubrication.

Ammonium phosphates are gaining significant attention as consolidating agents for carbonate stones like limestone and marble, which are prevalent in historical buildings and monuments. nih.govresearchgate.net The primary mechanism involves an aqueous solution of the ammonium phosphate reacting with the calcium carbonate (calcite) matrix of the stone. researchgate.netmdpi.com This is a dissolution-recrystallization process that occurs at the interface between the solution and the calcite grains. researchgate.netmdpi.com

The phosphate ions react with calcium ions from the dissolved calcite to form new, more stable calcium phosphate phases, principally hydroxyapatite (HAP). nih.govmdpi.com Hydroxyapatite is noted for its high stability and mineralogical compatibility with calcite, making it an ideal consolidation product. nih.govrilem.net This newly formed HAP creates bridges between the stone grains, restoring cohesion and improving the mechanical properties of the weathered stone. nih.govresearchgate.net Studies using the closely related diammonium phosphate (DAP) have shown that this treatment can significantly increase the dynamic elastic modulus and tensile strength of the stone without negatively affecting pore size distribution or moisture transfer properties. nih.gov The low viscosity of the solution allows it to penetrate easily into the porous structure of the stone, ensuring consolidation occurs in-depth rather than just at the surface. researchgate.net

Table 1: Key Chemical Reactions and Products in Stone Consolidation

ReactantsPrimary Reaction ProductChemical FormulaSignificance in Consolidation
Ammonium Phosphate & Calcium Carbonate (CaCO₃)Hydroxyapatite (HAP)Ca₅(PO₄)₃(OH)Provides high stability, chemical compatibility, and restores cohesion between stone grains. nih.govrilem.net
Ammonium Phosphate & Dolomite (MgCa(CO₃)₂)Magnesium Phosphate Phases & Calcium PhosphatesVariable (e.g., Struvite)The presence of magnesium alters the final crystalline products, leading to a different consolidating phase assemblage. mdpi.com

Ammonium phosphates are effective flame retardants, particularly for cellulosic materials and various polymers. alfa-chemistry.com Their mechanism of action primarily occurs in the condensed phase through the promotion of char formation. alfa-chemistry.comvaltris.comappflameretardant.com When exposed to heat, isoamyl ammonium phosphate decomposes, releasing ammonia (B1221849) and forming phosphoric acid. appflameretardant.comwikipedia.org

The phosphoric acid acts as a strong acid catalyst, promoting the dehydration of the polymer substrate (e.g., cellulose). appflameretardant.comwikipedia.org It reacts with alcohol groups in the polymer to create unstable phosphate esters, which then decompose to release water and form a carbonaceous char. alfa-chemistry.comwikipedia.org This char layer serves as a protective physical barrier that insulates the underlying material from heat and shields it from oxygen, thereby suppressing the combustion process. valtris.comappflameretardant.com In the gas phase, the release of non-flammable gases like ammonia and water vapor helps to dilute oxygen and the flammable gases produced by pyrolysis, further inhibiting the flame. appflameretardant.com

Table 2: Stages of Flame Retardancy Mechanism for Ammonium Phosphates

StageProcessEffect
1. Thermal DecompositionAmmonium phosphate breaks down into ammonia and phosphoric acid upon heating. appflameretardant.comwikipedia.orgEndothermic process that absorbs heat.
2. Catalytic DehydrationPhosphoric acid catalyzes the dehydration of the polymer, forming phosphate esters. wikipedia.orgInitiates the formation of a carbonaceous layer.
3. Char FormationThe phosphate esters decompose, leading to extensive cross-linking and the formation of a stable char. alfa-chemistry.comappflameretardant.comCreates an insulating barrier against heat and oxygen. valtris.com
4. Gas Phase DilutionNon-flammable gases (ammonia, water vapor) are released. appflameretardant.comDilutes flammable gases and oxygen, inhibiting combustion.

Phosphate amine salts are multifunctional additives in lubricants, providing excellent antiwear, extreme pressure, and anti-friction properties. cnlubricantadditive.com this compound falls into this category and functions by forming a protective, sacrificial film on metal surfaces under boundary lubrication conditions. precisionlubrication.comtri-iso.com

The mechanism begins with the adsorption of the polar phosphate-amine molecule onto the metal surface. mdpi.com Under the high pressure and temperature generated at the contact points between moving surfaces, a tribochemical reaction occurs. osti.gov This reaction leads to the formation of a durable, glassy film, often composed of iron polyphosphates. mdpi.com This film is physically bonded to the metal and is softer than the base metal, so it shears preferentially during contact, preventing direct metal-to-metal interaction and significantly reducing wear and friction. precisionlubrication.com The alkyl (isoamyl) and ammonium components of the molecule ensure good solubility in the base oil and contribute to the stability and structure of the protective film. precisionlubrication.comosti.gov

Table 3: Tribofilm Formation and Properties

Mechanism StepDescriptionResulting Film Characteristic
AdsorptionThe polar end of the this compound molecule attaches to the metal surface. mdpi.comInitial surface coverage.
Tribochemical ReactionHigh pressure and temperature at asperities trigger a chemical reaction between the additive and the metal. osti.govFormation of a complex polyphosphate layer. mdpi.com
Film FunctionThe resulting film acts as a sacrificial layer that shears to prevent wear. precisionlubrication.comLow friction and protection against scuffing and wear. osti.gov

Interfacial Chemistry and Surface Modification

The surfactant-like nature of this compound makes it a candidate for applications involving the modification of interfacial properties, such as in mineral processing and the control of surface wetting.

In froth flotation, chemical reagents are used to selectively alter the surface properties of minerals, rendering some hydrophobic (floatable) and others hydrophilic (non-floatable). mdpi.com Alkyl ammonium compounds can function as cationic collectors, particularly for separating negatively charged silicate minerals (like quartz) from valuable ores. researchgate.netmdpi.com

This compound can act as such a collector. The positively charged ammonium group serves as the polar head, which adsorbs onto the negatively charged surfaces of minerals like quartz. mdpi.com This adsorption is driven by electrostatic attraction. Once adsorbed, the non-polar isoamyl hydrocarbon tail is oriented away from the mineral surface and into the aqueous phase, creating a hydrophobic layer. nih.gov This modified surface repels water and allows for the attachment of air bubbles, which carry the mineral particles to the froth, thus separating them from hydrophilic minerals. The adsorption capacity and efficiency are influenced by factors such as pH, mineral type, and the molecular structure of the collector. researchgate.netnih.gov

The ability of a liquid to spread over a solid surface is governed by the surface tension at the solid-liquid, liquid-air, and solid-air interfaces. Surfactants like this compound can significantly alter these properties. When introduced into an aqueous solution, the molecules migrate to interfaces. nih.gov

By adsorbing at the solid-water interface, this compound can modify the surface's wettability. The orientation of the molecule is key: the polar ammonium phosphate head interacts with the solid surface, while the hydrophobic isoamyl tail projects outwards. nih.gov This layer of hydrocarbon chains disrupts the strong cohesive forces of water and increases the contact angle of water on the surface, making it more hydrophobic. nih.gov The extent of this modification depends on the concentration of the surfactant up to its critical micelle concentration (CMC), the nature of the solid surface, and the length of the alkyl chain; longer chains generally impart greater hydrophobicity. nih.govresearchgate.net

Green Chemistry Principles in this compound Research

The integration of green chemistry principles into the research and synthesis of this compound and related compounds is pivotal for developing sustainable chemical processes. This approach focuses on minimizing environmental impact through the design of safer chemicals and processes. Key areas of focus include the development of environmentally friendly synthesis methods and the exploration of sustainable applications for the broader class of amine phosphates.

Environmentally Benign Synthesis Routes

Traditional synthesis methods for amine phosphates and their derivatives, such as α-aminophosphonates, often involve elevated temperatures, long reaction times, and the use of non-recyclable catalysts. organic-chemistry.org In contrast, green synthesis routes aim to overcome these limitations by employing methodologies that are more efficient and less hazardous.

Key strategies in the development of environmentally benign synthesis routes include:

One-Pot, Multi-Component Reactions: The Kabachnik–Fields reaction, a one-pot synthesis involving an amine, a carbonyl compound, and a phosphite, is a cornerstone for producing α-aminophosphonates. organic-chemistry.org Green modifications to this reaction focus on using catalysts and reaction media that are environmentally friendly.

Use of Green Solvents: Water has been explored as a green and non-hazardous solvent for the synthesis of α-aminophosphonates, offering advantages such as clean reaction conditions and easy workup procedures. researchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and potential environmental pollution. researchgate.net Microwave irradiation in conjunction with acidic alumina has been shown to facilitate the synthesis of 1-aminoalkyl phosphonates under solvent-free conditions. researchgate.net

Recyclable Catalysts: The use of recyclable catalysts is a core principle of green chemistry. Quaternary ammonium salts (QASs) have been demonstrated as efficient and recyclable reaction media for the synthesis of α-aminophosphonates, with some catalysts being reused up to seven times without a significant loss of activity. organic-chemistry.org Similarly, silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) serves as an inexpensive and reusable catalyst. researchgate.net

Direct Synthesis from Elemental Phosphorus: A significant advancement towards a more environmentally friendly process is the direct synthesis of α-aminophosphonates from white phosphorus (P4). chinesechemsoc.org This method, using copper(II) as a catalyst and air as the oxidant, avoids the use of hazardous reagents like chlorine gas and phosphorus trichloride (PCl3) that are common in industrial processes. chinesechemsoc.org

The following table summarizes various green synthesis approaches for aminophosphonates, which are structurally related to this compound.

Synthesis StrategyCatalyst/MediumKey AdvantagesYieldReference
One-Pot ReactionQuaternary Ammonium Salt ([H-DABCO]Cl)Recyclable medium, room temperature, high efficiencyUp to 98% organic-chemistry.org
Aqueous Media SynthesisWaterGreen solvent, clean reaction, easy workup43-87% researchgate.net
Solvent-Free ReactionSilica-Supported NaHSO4Inexpensive, reusable catalyst, short reaction timesGood yields researchgate.net
Direct SynthesisCopper(II) catalyst, Air oxidantAvoids hazardous PCl3, complete conversion of P4High yields chinesechemsoc.org

Sustainable Applications of Related Amine Phosphates

The development of sustainable applications for amine phosphates aligns with circular economy principles, focusing on resource recovery and waste minimization. A prominent area of research is their use in environmental remediation and agriculture.

Nutrient Recovery and Recycling: Phosphorus is a finite resource, and its excessive accumulation in aquatic environments leads to eutrophication. researchgate.net Amine-functionalized materials offer a promising solution for phosphate recovery from wastewater. For instance, reed straw modified by introducing amine groups has been developed as an efficient bioadsorbent for phosphate. researchgate.netmdpi.com

This modified reed straw (MRS) demonstrates significant potential for both environmental cleanup and resource recycling. Under optimal conditions, it can achieve a notable phosphate adsorption capacity. researchgate.netmdpi.com Furthermore, the material shows excellent potential for regeneration, maintaining high efficiency over multiple adsorption-desorption cycles. researchgate.netmdpi.com The recovered phosphate solution can then be repurposed as a nutrient source for agriculture. Studies have shown that using the desorbed phosphate solution as a nutrient solution significantly enhances the growth of maize seedlings, increasing stem height, fresh weight, and phosphorus content. researchgate.netmdpi.com This creates a closed-loop system where a potential pollutant is converted into a valuable agricultural product.

Agricultural Applications: Metal-organic frameworks (MOFs) incorporating oxalate, phosphate, and amine components have been synthesized and studied for their potential applications in agriculture. scu.edu.au These OPA-MOFs can act as a controlled-release fertilizer. The structure is designed to collapse in soil, releasing plant nutrients like nitrogen and phosphorus. scu.edu.au This approach could help improve nutrient supply efficiency compared to conventional fertilizers and address issues like soil acidification. scu.edu.au The use of hydrogels containing amino groups is another area of exploration for the recovery of phosphates, which can then be used as agricultural fertilizers. mdpi.com

The table below details the performance of an amine-modified bioadsorbent in phosphate recovery and its subsequent impact on plant growth.

ParameterValueUnitReference
Maximum Phosphate Adsorption Capacity (MRS)8.337mg/g researchgate.netmdpi.com
Adsorption Efficiency After 9 Cycles>80% researchgate.netmdpi.com
Increase in Maize Stem Height23.8% researchgate.netmdpi.com
Increase in Maize Fresh Weight51.3% researchgate.netmdpi.com
Increase in Maize Phosphorus Content80.7% researchgate.netmdpi.com

Future Directions in Theoretical and Experimental Investigations

Future research on this compound is poised to benefit significantly from advancements in computational modeling, analytical techniques, and synthetic chemistry. These emerging directions will enable a deeper understanding of its behavior and the rational design of new derivatives with enhanced properties.

Development of Predictive Models for Complex System Behavior

The behavior of this compound in complex systems, such as in biological environments or advanced material formulations, is governed by a multitude of interacting factors. Predictive modeling offers a powerful tool to understand and forecast these dynamics.

Ab Initio Calculations: Quantum mechanical methods, such as ab initio calculations, can be used to investigate the fundamental electronic and structural properties of amine phosphates. These calculations help in understanding the inductive and stereochemical effects of different substituents on the molecule's properties, such as its pKa. mdpi.com By establishing correlations between structure and properties, these models can predict the characteristics of new, unsynthesized derivatives. mdpi.com

System Dynamics Modeling: For macroscopic systems, analytic approaches using sigmoid growth curves can model the dynamics of individual components. arxiv.org While not yet applied specifically to this compound, this type of framework could be adapted to predict the compound's performance over time in applications like controlled-release fertilizers or as a component in a chemical process, forecasting its efficacy and stability. arxiv.org

Exploration of Novel Spectroscopic Probes and Imaging Techniques

Advanced spectroscopic and imaging techniques are crucial for elucidating the mechanisms of action and localizing amine phosphates within complex environments.

³¹P NMR pH Probes: A significant area of innovation is the development of α-aminophosphonates as highly sensitive ³¹P Nuclear Magnetic Resonance (NMR) probes for measuring pH. mdpi.com Certain novel aminophosphonates exhibit near-neutral pKa values and a spectroscopic sensitivity (chemical shift variation between acidic and basic forms) that is fourfold larger than conventional markers like inorganic phosphate. mdpi.com This allows for the precise determination of subtle pH gradients in biological systems with high accuracy. mdpi.com

Fluorescent Probes: Fluorescence spectroscopy offers another sensitive detection method. Probes can be designed where the interaction with phosphate species at physiological pH triggers a significant change in fluorescence intensity or a shift in emission wavelength. researchgate.netmdpi.com For example, hemicyanine-based probes have been developed that show a selective "switch-on" response in the near-infrared (NIR) region upon interaction with phosphatase enzymes, which process phosphate esters. mdpi.com This principle could be adapted to design probes that respond to this compound or its derivatives.

Synchrotron-Based Techniques: To understand the interaction of phosphate compounds in complex matrices like soil, non-invasive, in-situ techniques are invaluable. Synchrotron-based methods such as micro-scale X-ray fluorescence (XRF) imaging and X-ray Absorption Near-Edge Spectroscopy (XANES) can determine phosphorus speciation and its correlation with other elements like iron, calcium, and aluminum at a micro-scale. udel.edu

The following table compares the characteristics of different advanced spectroscopic probes relevant to phosphate analysis.

Probe TypeTechniqueKey FeaturesApplication ExampleReference
α-Aminophosphonates³¹P NMRNear-neutral pKa, high pH sensitivity (Δδab up to 10.7 ppm), non-overlapping signalsMeasuring subtle pH gradients in cells mdpi.com
Hemicyanine-basedFluorescence"Switch-on" response in NIR region, high selectivityDetecting phosphatase activity mdpi.com
Europium(III) ComplexFluorescenceResponds to phosphate with fluorescence enhancementMicrodetermination of inorganic phosphates researchgate.net

Targeted Synthesis of this compound Derivatives with Tailored Reactivity

The targeted synthesis of derivatives is a forward-looking strategy to create new molecules with specific, pre-defined functions. By modifying the core structure of this compound, it is possible to tailor its reactivity, solubility, and interaction with other molecules.

Versatility in Organic Synthesis: Organophosphates are highly versatile substrates in organic synthesis. The phosphate group can act as a directing group in palladium-catalyzed reactions to facilitate the formation of new carbon-carbon bonds, such as in the synthesis of biaryls. mdpi.com It can also participate in nucleophilic substitution reactions. mdpi.com This synthetic flexibility allows for the creation of a wide array of derivatives.

Synthesis of Biologically Active Compounds: The aminophosphonate scaffold is a key component in many biologically active molecules. Targeted synthesis can be used to create novel aminophosphonates and their metal complexes for evaluation as potential therapeutic agents or enzyme inhibitors. nih.gov For example, (aminomethyl)benzylphosphonates have been synthesized and complexed with iron and ruthenium to study their properties. nih.gov By systematically altering the isoamyl group or other parts of the parent molecule, derivatives with tailored biological activity could be developed.

Understanding Interactions in Biological Systems

While direct research on the metabolic fate of this compound in biological systems is not extensively documented, a scientific understanding can be derived by examining the microbial metabolism of its constituent components: the isoamyl group (typically as isoamyl alcohol) and the phosphate anion. Microorganisms have well-characterized pathways for the assimilation and transformation of these substances.

Microbial Metabolism of Isoamyl Alcohol

Isoamyl alcohol, also known as isopentyl alcohol, is a common fusel alcohol produced by various microorganisms, especially yeast, as a byproduct of fermentation. Its metabolic pathways and biological effects have been a subject of significant research.

The Ehrlich Pathway in Yeast: The primary mechanism for the formation of isoamyl alcohol in yeast, such as Saccharomyces cerevisiae, is the Ehrlich pathway. This pathway converts amino acids into their corresponding higher alcohols. Isoamyl alcohol is specifically derived from the catabolism of L-leucine. The process involves a sequence of three main enzymatic steps:

Transamination: The amino group of leucine is transferred to an α-keto acid (like α-ketoglutarate), converting leucine into its corresponding α-keto acid, α-ketoisocaproate (α-KIC).

Decarboxylation: The α-KIC is then decarboxylated by a keto acid decarboxylase to form an aldehyde, 3-methylbutanal (isovaleraldehyde).

Reduction: Finally, the aldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase.

This pathway is crucial in the production of flavor and aroma compounds in fermented beverages.

Table 1: Key Enzymes in the Ehrlich Pathway for Isoamyl Alcohol Production

StepEnzyme ClassSubstrateProductOrganism Example
TransaminationAminotransferaseL-leucineα-KetoisocaproateSaccharomyces cerevisiae
Decarboxylationα-Keto acid decarboxylaseα-Ketoisocaproate3-MethylbutanalSaccharomyces cerevisiae
ReductionAlcohol dehydrogenase3-MethylbutanalIsoamyl alcoholSaccharomyces cerevisiae

Biological and Antimicrobial Effects: Isoamyl alcohol is not merely a metabolic byproduct; it also exerts significant biological effects on microbial cells.

Morphological Changes: In Saccharomyces cerevisiae, exposure to isoamyl alcohol can induce morphological changes, such as filament formation (pseudohyphal growth). This change is associated with an increase in mitochondrial activity and a higher chitin content in the cell wall, which enhances its physical strength.

Quorum Sensing: Fusel alcohols, including isoamyl alcohol, can act as quorum-sensing molecules, allowing yeast cells to communicate and adapt to environmental conditions.

Antimicrobial Activity: Both isoamyl alcohol and its ester, isoamyl acetate, have demonstrated antimicrobial properties against a range of bacteria and yeasts. Studies on Escherichia coli have shown that these compounds can damage cell membranes, inactivate membrane proteins, and impair respiration. Proteomic analysis revealed that exposure to isoamyl acetate alters the expression of proteins involved in sugar metabolism, the tricarboxylic acid cycle, and protein synthesis in E. coli.

Table 2: Observed Biological Effects of Isoamyl Alcohol on Microorganisms

EffectOrganism(s)Description
Induction of Filamentous GrowthSaccharomyces cerevisiaeCauses a switch from yeast-form to pseudohyphal growth, accompanied by increased mitochondrial activity and cell wall chitin.
Quorum SensingCandida albicans, S. cerevisiaeActs as a signaling molecule that can influence population behavior and biofilm formation.
Antimicrobial ActionEscherichia coli, Acetobacter acetiInhibits growth by damaging cell membranes and altering key metabolic pathways.
Inhibition of TranslationSaccharomyces cerevisiaeCan cause a rapid inhibition of the initiation of protein synthesis.

Microbial Utilization of Phosphate

Phosphate is an essential macronutrient for all life, forming the backbone of nucleic acids (DNA and RNA) and playing a central role in energy transfer through molecules like adenosine triphosphate (ATP). In many environments, phosphorus is present in insoluble inorganic forms.

Phosphate Solubilizing Bacteria (PSB): A diverse group of soil and rhizosphere bacteria, known as phosphate solubilizing bacteria (PSB), has evolved mechanisms to convert insoluble phosphate into a bioavailable form.

Mechanism of Action: The primary mechanism for mineral phosphate solubilization is the production and secretion of low molecular weight organic acids, such as gluconic acid, citric acid, and oxalic acid. The hydroxyl and carboxyl groups of these acids chelate the cations (like calcium, iron, and aluminum) bound to phosphate, thereby releasing the phosphate ions into the solution. This process also lowers the pH of the surrounding medium, further enhancing solubilization.

Examples of PSB: This capability is found across numerous bacterial genera, including Bacillus, Pseudomonas, and Acinetobacter. For instance, the bacterium Acinetobacter pittii has demonstrated a strong ability to solubilize various forms of inorganic phosphate, including tricalcium phosphate (Ca₃(PO₄)₂), iron phosphate (FePO₄), and aluminum phosphate (AlPO₄).

Based on these established metabolic pathways, it can be inferred that in a microbial environment, this compound could serve as a multifunctional nutrient source. The isoamyl moiety could be metabolized via pathways similar to the Ehrlich pathway, while

Q & A

Q. What is the optimal synthesis method for high-purity monoammonium phosphate (MAP) in laboratory settings?

MAP is synthesized via controlled neutralization of phosphoric acid (H₃PO₄) with ammonia (NH₃). To achieve high purity:

  • Dissolve 85% concentrated H₃PO₄ in water and gradually introduce NH₃ gas under constant stirring until the pH reaches ~4.2 (stoichiometric endpoint for MAP formation).
  • Cool the solution to 10–15°C to precipitate MAP crystals, then filter and dry at 50°C .
  • Monitor reaction progress via pH titration to avoid over-neutralization, which could yield diammonium phosphate (DAP).

Q. How can the crystal structure and purity of ammonium phosphates be characterized?

Use a combination of:

  • X-ray diffraction (XRD): MAP crystallizes in a tetragonal system (space group I4\overline{4}2d) with lattice parameters a = 7.54 Å, c = 7.38 Å .
  • FTIR spectroscopy: Key peaks include P–O stretching (1050–1100 cm⁻¹) and NH₄⁺ bending (1400–1450 cm⁻¹) .
  • Thermogravimetric analysis (TGA): MAP decomposes at 190°C, releasing NH₃ and H₃PO₄, with a mass loss of ~25% .

Advanced Research Questions

Q. How can discrepancies in solubility data for ammonium phosphates be resolved?

Solubility inconsistencies arise from variations in temperature, ionic strength, and measurement techniques. To address this:

  • Consult the IUPAC-NIST Solubility Data Series (e.g., NH₄H₂PO₄ solubility in water at 25°C: ~40.4 g/100 g H₂O) and validate with controlled experiments .
  • Use ion-selective electrodes (ISE) or spectrophotometry to measure NH₄⁺ and PO₄³⁻ concentrations independently, accounting for hydrolysis equilibria (e.g., NH₄⁺ ⇌ NH₃ + H⁺) .

Q. What experimental design is recommended for studying ammonium phosphates as flame retardants?

  • Sample preparation: Incorporate MAP into polymer matrices (e.g., polyurethane) at 10–30 wt%.
  • Flammability testing: Use a cone calorimeter to measure heat release rate (HRR) and limiting oxygen index (LOI). MAP acts by releasing NH₃ (diluting oxygen) and forming a char layer .
  • Post-combustion analysis: Analyze residues via XRD (to identify metaphosphates) and SEM (to assess char morphology) .

Q. How can thermal decomposition pathways of ammonium phosphates be analyzed?

  • Differential scanning calorimetry (DSC): MAP exhibits an endothermic peak at 190°C (melting) and exothermic decomposition above 200°C .
  • Gas chromatography-mass spectrometry (GC-MS): Detect NH₃ and H₃PO₄ vapors during decomposition. Quantify NH₃ using a conductivity detector .
  • In-situ XRD: Track phase transitions (e.g., MAP → NH₄PO₃ at 300°C) .

Methodological Challenges and Solutions

Q. How to address conflicting molar ratios in ammonium phosphate equilibrium studies?

In aqueous solutions, NH₄⁺ and PO₄³⁻ may not maintain a 3:1 stoichiometry due to hydrolysis and pH effects. To resolve this:

  • Use ICE tables (Initial, Change, Equilibrium) with activity coefficients adjusted via the Debye-Hückel equation .
  • Validate with ion chromatography (IC) or inductively coupled plasma (ICP) for accurate PO₄³⁻ quantification .

Q. What protocols ensure reproducibility in pharmaceutical-grade ammonium phosphate synthesis?

  • Follow USP/Ph.Eur. guidelines: Use ACS reagent-grade NH₄H₂PO₄, buffer at pH 3.5 with NH₄H₂PO₄/H₃PO₄, and employ HPLC with a methanol/pH 3.5 buffer mobile phase (50:35:15 v/v) .
  • Monitor residual solvents (e.g., methanol) via GC-FID, ensuring limits <0.1% .

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